Cas no 1806474-90-7 (3-Methoxy-4-phenylpyridine-5-methanol)

3-Methoxy-4-phenylpyridine-5-methanol structure
1806474-90-7 structure
商品名:3-Methoxy-4-phenylpyridine-5-methanol
CAS番号:1806474-90-7
MF:C13H13NO2
メガワット:215.247823476791
CID:4906454

3-Methoxy-4-phenylpyridine-5-methanol 化学的及び物理的性質

名前と識別子

    • 3-Methoxy-4-phenylpyridine-5-methanol
    • インチ: 1S/C13H13NO2/c1-16-12-8-14-7-11(9-15)13(12)10-5-3-2-4-6-10/h2-8,15H,9H2,1H3
    • InChIKey: AORYINGPTROEAI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CN=CC(CO)=C1C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 42.4

3-Methoxy-4-phenylpyridine-5-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029005051-1g
3-Methoxy-4-phenylpyridine-5-methanol
1806474-90-7 95%
1g
$2,750.25 2022-03-31
Alichem
A029005051-250mg
3-Methoxy-4-phenylpyridine-5-methanol
1806474-90-7 95%
250mg
$1,068.20 2022-03-31
Alichem
A029005051-500mg
3-Methoxy-4-phenylpyridine-5-methanol
1806474-90-7 95%
500mg
$1,802.95 2022-03-31

3-Methoxy-4-phenylpyridine-5-methanol 関連文献

3-Methoxy-4-phenylpyridine-5-methanolに関する追加情報

Introduction to 3-Methoxy-4-phenylpyridine-5-methanol (CAS No. 1806474-90-7) and Its Emerging Applications in Chemical Biology

3-Methoxy-4-phenylpyridine-5-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1806474-90-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridine class of molecules, which are widely recognized for their role in pharmaceuticals, agrochemicals, and material sciences. The presence of both methoxy and hydroxymethyl functional groups in its structure imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for drug discovery and molecular design.

The structural motif of 3-Methoxy-4-phenylpyridine-5-methanol consists of a pyridine ring substituted with a methoxy group at the 3-position and a phenyl ring at the 4-position, with a hydroxymethyl group at the 5-position. This arrangement creates multiple sites for chemical modification and biological interaction, enabling its application in various synthetic pathways and biological assays. The compound's aromaticity and electron-rich nature make it particularly interesting for exploring interactions with biological targets such as enzymes, receptors, and nucleic acids.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their ability to modulate biological pathways effectively. Studies have demonstrated that pyridine-based compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The specific substitution pattern in 3-Methoxy-4-phenylpyridine-5-methanol may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of 3-Methoxy-4-phenylpyridine-5-methanol is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced biological activity or improved pharmacokinetic properties. For instance, modifications at the 3-position or 5-position can introduce additional functional groups that fine-tune the compound's interactions with biological targets. This flexibility makes it an attractive scaffold for medicinal chemists seeking to design next-generation therapeutics.

Recent advances in computational chemistry have further accelerated the exploration of 3-Methoxy-4-phenylpyridine-5-methanol and its derivatives. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have helped predict potential binding modes and optimize lead compounds for drug development. By integrating experimental data with computational predictions, researchers can more efficiently identify promising candidates for further validation.

The synthesis of 3-Methoxy-4-phenylpyridine-5-methanol also presents interesting challenges and opportunities. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to achieve high yields and purity. However, recent methodologies have focused on greener and more efficient synthetic strategies, such as catalytic processes or flow chemistry techniques. These approaches not only improve the sustainability of production but also enhance scalability for industrial applications.

Another area of interest is the exploration of 3-Methoxy-4-phenylpyridine-5-methanol in material science applications. Pyridine derivatives are known for their electronic properties, making them suitable candidates for organic electronics, photovoltaics, and sensors. The unique structural features of this compound could enable novel applications in these fields by serving as a precursor or an active component in advanced materials.

The biological activity of 3-Methoxy-4-phenylpyridine-5-methanol has been investigated in several preclinical studies. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in pathological processes. For example, its interaction with specific kinases or transcription factors could potentially lead to therapeutic benefits in conditions such as cancer or inflammation. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the study of 3-Methoxy-4-phenylpyridine-5-methanol. Such partnerships can facilitate interdisciplinary research, combining expertise in organic chemistry, biochemistry, pharmacology, and computational biology. By leveraging these collaborative networks, researchers can accelerate the discovery and development of novel compounds based on this promising scaffold.

The future prospects for 3-Methoxy-4-phenylpyridine-5-methanol are bright, with ongoing studies exploring its potential in various domains. As our understanding of its structure-function relationships grows, new opportunities will emerge for designing innovative therapeutics and materials. Continued investment in research infrastructure and interdisciplinary collaboration will be crucial for realizing these possibilities fully.

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